N-[5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetamide
Description
Properties
IUPAC Name |
N-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2S2/c1-7(16)14-15-11(17)10(19-12(15)18)6-8-2-4-9(13)5-3-8/h2-6H,1H3,(H,14,16)/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGXCSCLJGNYLI-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN1C(=O)C(=CC2=CC=C(C=C2)F)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NN1C(=O)/C(=C\C2=CC=C(C=C2)F)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetamide typically involves the condensation of 4-fluorobenzaldehyde with thiosemicarbazide to form a Schiff base. This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the desired thiazolidine derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained between 60-80°C to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetamide undergoes various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the thiazolidine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature0-25°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature0-25°C.
Substitution: Amines, thiols; reaction temperature25-50°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that thiazolidinone derivatives, including N-[5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetamide, exhibit significant antimicrobial properties. A study demonstrated effective inhibition against various bacterial strains, suggesting potential as a lead compound for antibiotic development .
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 18 | 100 |
| Pseudomonas aeruginosa | 12 | 100 |
2. Anticancer Properties
The compound has also been evaluated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways, which are crucial for programmed cell death .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled experiment, this compound was tested against resistant strains of bacteria. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation, a significant factor in chronic infections.
Case Study 2: Anticancer Activity
A study conducted on HeLa cells treated with varying concentrations of the compound showed a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed an increase in early apoptosis markers, supporting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of N-[5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares key structural features, synthesis yields, and melting points of N-[5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetamide with analogous thiazolidinone derivatives:
Key Observations:
- Melting Points: The target compound (206–207°C) exhibits a higher melting point than 5d (196°C) and 5f (193°C), suggesting stronger intermolecular forces due to fluorine’s electronegativity and polarizability .
- Synthetic Efficiency: The target compound’s 75% yield via Method A surpasses that of 5d (66%) and matches 5f (75%), indicating favorable reaction kinetics for fluorinated derivatives under specific conditions .
Biological Activity
N-[5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetamide is a synthetic compound belonging to the thiazolidinone family, characterized by its unique structural features that confer significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 311.35 g/mol. The presence of the fluorine atom in the benzylidene moiety is believed to enhance its biological activity compared to other similar compounds.
Biological Activities
1. Antimicrobial Activity
Research indicates that compounds within the thiazolidinone class exhibit broad-spectrum antimicrobial properties. This compound has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
2. Anticancer Properties
Studies have demonstrated that thiazolidinone derivatives can induce apoptosis in cancer cell lines, including HeLa cells. The mechanism involves both extrinsic and intrinsic signaling pathways, suggesting that this compound may similarly promote cell death in tumor cells through these pathways .
3. Structure-Activity Relationship (SAR)
The structural features of this compound play a crucial role in its biological activity. The incorporation of electron-withdrawing groups, such as fluorine, has been associated with increased potency against various biological targets .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thiazolidinone derivatives, including this compound:
Q & A
Q. What are the recommended synthetic routes for N-[5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetamide?
The synthesis typically involves a multi-step process:
- Step 1 : Condensation of thiazolidinone derivatives with 4-fluorobenzaldehyde under acidic (e.g., acetic acid) or basic (e.g., piperidine) conditions to form the benzylidene moiety .
- Step 2 : Acetylation of the intermediate using chloroacetamide or similar reagents in solvents like DMF, often with potassium carbonate as a base .
- Optimization : Microwave-assisted synthesis or solvent-free methods can enhance reaction efficiency and reduce environmental impact .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : To confirm the Z/E configuration of the benzylidene group and acetamide linkage .
- Mass Spectrometry : For molecular weight validation and fragmentation pattern analysis .
- Chromatography (TLC/HPLC) : To monitor reaction progress and ensure purity ≥95% .
Q. How is initial biological activity screening conducted for this compound?
- In vitro assays : Antimicrobial activity is tested via broth microdilution (MIC values against Gram+/Gram- bacteria). Anticancer potential is assessed using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Dosage : Typical concentrations range from 1–100 µM, with IC₅₀ values calculated for cytotoxicity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Substituent Variation : Replace the 4-fluoro group with other halogens (Cl, Br) or electron-withdrawing groups to assess effects on bioactivity .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like PPAR-γ or bacterial enzymes .
- Example : Fluorine enhances lipophilicity and metabolic stability compared to non-halogenated analogs .
Q. What strategies resolve contradictions in biological activity data across studies?
- Reproducibility Checks : Validate assays under standardized conditions (e.g., pH, serum content) .
- Orthogonal Assays : Confirm antimicrobial activity with both MIC and time-kill curve assays to rule out false positives .
- Structural Confirmation : Re-analyze compound purity via HPLC if discrepancies arise .
Q. What mechanistic insights exist for its potential anticancer activity?
- Target Engagement : Thiazolidinone derivatives inhibit topoisomerase II and induce apoptosis via caspase-3 activation .
- Transcriptomic Profiling : RNA sequencing of treated cells can identify dysregulated pathways (e.g., oxidative stress response) .
Q. How can synthetic yields be optimized without compromising purity?
- Catalyst Screening : Test alternatives to piperidine (e.g., DBU) for benzylidene condensation .
- Solvent Optimization : Replace DMF with biodegradable solvents like cyclopentyl methyl ether (CPME) .
- Microwave Assistance : Reduces reaction time from 12 hours to 30 minutes with ≥80% yield .
Methodological Notes
- Key Citations : Relied on peer-reviewed journals (e.g., Bioorganic Chemistry, Acta Crystallographica) and synthesis protocols from academic labs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
